

In-Depth Toxicological Profile of 4-Methylbenzaldehyde

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Compound of Interest		
Compound Name:	p-Tolualdehyde	
Cat. No.:	B123495	Get Quote

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Introduction

4-Methylbenzaldehyde (CAS No. 104-87-0), also known as **p-tolualdehyde**, is an aromatic aldehyde with a characteristic cherry-like scent. It is utilized in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and dyes. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and regulatory compliance. This technical guide provides a comprehensive overview of the available toxicological data for 4-methylbenzaldehyde, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific toxicokinetic studies on 4-methylbenzaldehyde are limited, the general metabolic pathway for aromatic aldehydes is well-established.

Absorption: Occupational exposure to 4-methylbenzaldehyde can occur through inhalation and dermal contact. The general population may be exposed through inhalation of ambient air, ingestion of food, and dermal contact.

Metabolism: Aromatic aldehydes are primarily oxidized in vivo to their corresponding carboxylic acids. In the case of 4-methylbenzaldehyde, it is anticipated to be metabolized to p-toluic acid.



This metabolite can then be conjugated, for instance with glucuronic acid, to facilitate its excretion. In rabbits, **p-tolualdehyde** is converted to p-toluic acid, which has been identified in the urine as the ester glucuronide[1].

Excretion: The conjugated metabolites are water-soluble and are expected to be efficiently eliminated from the body, primarily through urine.



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Caption: Anticipated metabolic pathway of 4-methylbenzaldehyde. (Within 100 characters)

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Test	Species	Route	Value	Classification
LD50	Rat	Oral	1600 mg/kg bw[2]	Harmful if swallowed (Category 4)
LD50	Mouse	Oral	3200 mg/kg bw[1]	-
LD50	Rat	Intraperitoneal	800 mg/kg bw[1]	-
LC50	Rat	Inhalation	> 2200 mg/m ³ [3]	-

Signs and Symptoms: In acute oral toxicity studies with rats, behavioral signs observed included somnolence (general depressed activity).



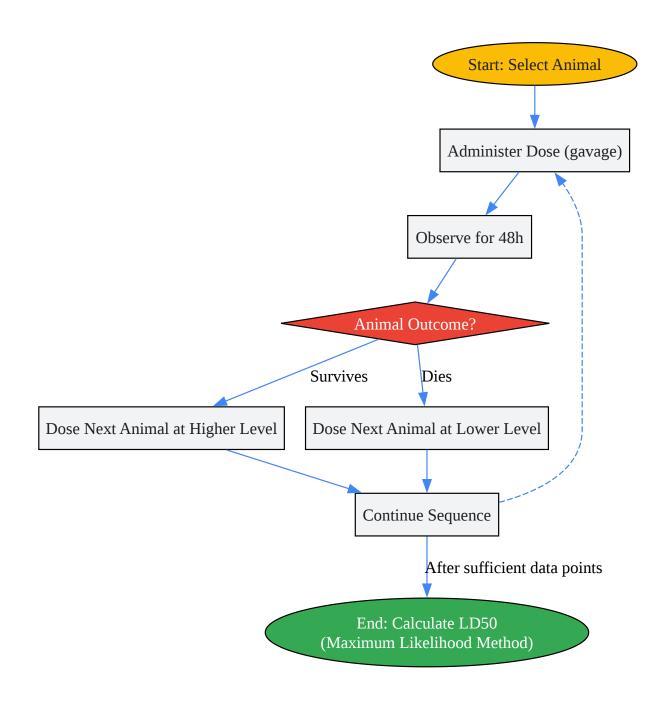
Experimental Protocols

Acute Oral Toxicity (following OECD Guideline 425: Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is used to estimate the LD50 with a reduced number of animals.

- Animal Selection: Healthy, young adult female rats are typically used.
- Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.
- Dose Administration: The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.
- Dosing Procedure: A single animal is dosed at a time. The first animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level.
 If it dies, the next animal is dosed at a lower level. The interval between dosing is typically 48 hours.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.





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Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure. (Within 100 characters)

Irritation



Skin Irritation

4-Methylbenzaldehyde is classified as a skin irritant.

Test	Species	Result	Classification
Skin Irritation	Rabbit	Skin irritant	Causes skin irritation (Category 2)

Observations: Studies in rabbits have shown that 4-methylbenzaldehyde causes skin irritation.

Eye Irritation

4-Methylbenzaldehyde is classified as causing serious eye irritation.

Test	Species	Result	Classification
Eye Irritation	Rabbit	Moderate eye irritation	Causes serious eye irritation (Category 2)

Observations: In rabbit eye irritation studies, 4-methylbenzaldehyde was found to be a moderate eye irritant.

Experimental Protocols

Acute Dermal Irritation (following OECD Guideline 404)

- Animal Selection: Healthy, young adult albino rabbits are used.
- Preparation: The fur on the animal's back is clipped 24 hours before the test.
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
- Exposure: The patch is left in place for 4 hours.
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized



scale.

 Data Analysis: The mean scores for erythema and edema at 24, 48, and 72 hours are used to calculate the Primary Irritation Index (PII).

Acute Eye Irritation (following OECD Guideline 405)

- Animal Selection: Healthy, young adult albino rabbits are used.
- Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled
 into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale.
- Reversibility: Observations may continue for up to 21 days to assess the reversibility of any
 effects.
- Data Analysis: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are evaluated to determine the irritation potential.

Sensitization

Skin Sensitization: Dilute solutions of tolualdehydes did not induce skin sensitization in human volunteers[1][3]. However, comprehensive quantitative data from standard animal tests like the Local Lymph Node Assay (LLNA) are not readily available in the public domain.

Experimental Protocols

Skin Sensitization - Local Lymph Node Assay (LLNA) (following OECD Guideline 429)

- Animal Selection: CBA/J or CBA/Ca mice are typically used.
- Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each
 ear of the mice for three consecutive days. Control animals are treated with the vehicle
 alone. A positive control is also used.

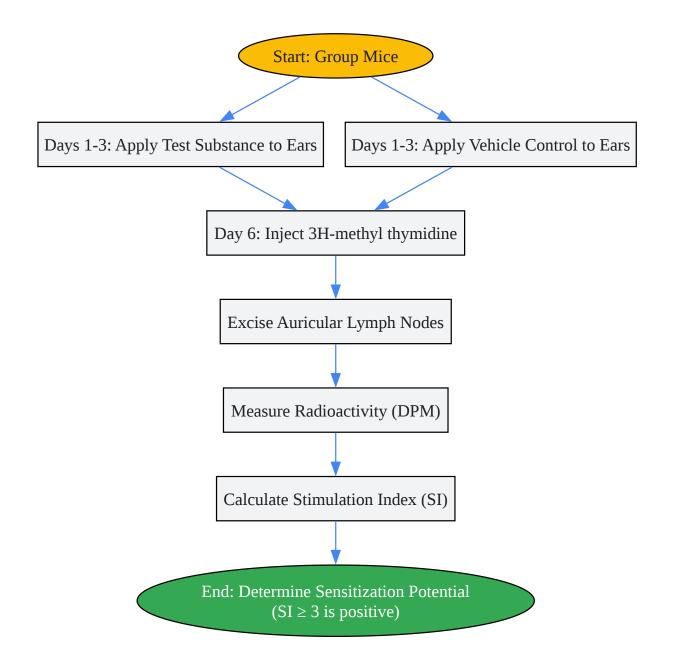






- Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Data Analysis: The incorporation of 3H-methyl thymidine into the lymph node cells is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive response. The EC3 value, the estimated concentration required to produce an SI of 3, is determined to assess the sensitizing potency.





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Caption: Experimental workflow for the Local Lymph Node Assay (LLNA). (Within 100 characters)

Genotoxicity

Genotoxicity tests are performed to identify substances that can cause genetic damage.



Mutagenicity: No specific results for 4-methylbenzaldehyde in a bacterial reverse mutation assay (Ames test) were found in the public domain. However, a safety data sheet indicates that no data is available for germ cell mutagenicity.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (following OECD Guideline 471)

- Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains have mutations in the genes required for histidine or tryptophan synthesis, respectively.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), which is an extract of liver enzymes, to mimic metabolism in mammals.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of histidine or tryptophan.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

No component of 4-methylbenzaldehyde is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). Similarly, it is not listed as a known or anticipated carcinogen by the National Toxicology Program (NTP)[4]. No long-term carcinogenicity bioassays specifically on 4-methylbenzaldehyde were found in the public domain. However, a 2-year gavage study on the structurally related compound, benzaldehyde, conducted by the NTP, showed some evidence of carcinogenic activity in male and female B6C3F1 mice (increased incidences of squamous cell papillomas of the forestomach), but no evidence of carcinogenic activity in F344/N rats[5].



Repeated Dose Toxicity

In a subchronic oral toxicity study, rats were administered 4-methylbenzaldehyde by gavage at dosage levels of 100 or 1000 mg/kg/day for a total of 12 doses over 17 days. No adverse effects on feed consumption, weight gain, hematology, clinical chemistry, organ weights, or histopathology were observed[1].

Summary and Conclusion

4-Methylbenzaldehyde exhibits moderate acute oral toxicity and is classified as a skin and eye irritant. While there is no evidence to suggest it is a skin sensitizer in dilute solutions, comprehensive quantitative data are lacking. No specific mutagenicity or carcinogenicity data for 4-methylbenzaldehyde are publicly available, though it is not classified as a carcinogen by major regulatory bodies. The primary toxicological concerns are related to its irritant properties. Standard risk management procedures for handling chemical irritants should be followed. Further testing would be required to definitively quantify its sensitization potential and to rule out genotoxic effects.

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